Bicarbamimide, N-cyclohexyl-2-phenyl-

Description

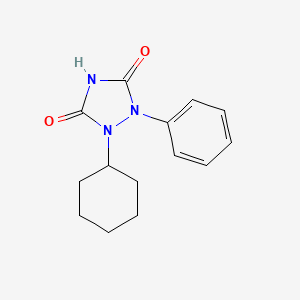

Bicarbamimide, N-cyclohexyl-2-phenyl- is an organic compound with the molecular formula C14H17N3O2 It is known for its unique structure, which includes a cyclohexyl group and a phenyl group attached to a bicarbamimide core

Properties

CAS No. |

3657-61-2 |

|---|---|

Molecular Formula |

C14H17N3O2 |

Molecular Weight |

259.30 g/mol |

IUPAC Name |

1-cyclohexyl-2-phenyl-1,2,4-triazolidine-3,5-dione |

InChI |

InChI=1S/C14H17N3O2/c18-13-15-14(19)17(12-9-5-2-6-10-12)16(13)11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,15,18,19) |

InChI Key |

BQRGAIBZOJHBDC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2C(=O)NC(=O)N2C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicarbamimide, N-cyclohexyl-2-phenyl- can be synthesized through several methods. One common approach involves the reaction of N-cyclohexyl-2-bromomaleimide with phenyl isocyanate. The reaction typically takes place in the presence of a base such as triethylamine and a solvent like tetrahydrofuran. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of Bicarbamimide, N-cyclohexyl-2-phenyl- may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Bicarbamimide, N-cyclohexyl-2-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bicarbamimide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the bicarbamimide group.

Scientific Research Applications

Bicarbamimide, N-cyclohexyl-2-phenyl- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Bicarbamimide, N-cyclohexyl-2-phenyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s effects are mediated through pathways involving enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

N-cyclohexyl-2-bromomaleimide: Shares the cyclohexyl group but differs in the presence of a bromine atom.

Phenyl isocyanate: Contains the phenyl group but lacks the bicarbamimide structure.

N-cyclohexylmaleimide: Similar structure but without the phenyl group.

Uniqueness

Bicarbamimide, N-cyclohexyl-2-phenyl- is unique due to its combination of a cyclohexyl group and a phenyl group attached to a bicarbamimide core. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.

Biological Activity

Bicarbamimide, N-cyclohexyl-2-phenyl-, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and relevant case studies to provide a comprehensive understanding of its properties.

Chemical Structure and Properties

Bicarbamimide, N-cyclohexyl-2-phenyl-, is characterized by the following chemical formula:

- Molecular Formula : CHNO

- Molecular Weight : 241.32 g/mol

The structure features a cyclohexyl group and a phenyl group attached to a carbamimide moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to Bicarbamimide exhibit significant antimicrobial properties. For instance, derivatives of phenylacetamides have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 2 µg/mL against resistant strains .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Bicarbamimide derivative | MRSA | 4 |

| Bicarbamimide derivative | VRE | 16 |

Anticancer Activity

In vitro studies have demonstrated that derivatives of N-cyclohexyl-2-phenyl- compounds exhibit anticancer activity against various cancer cell lines. For example, studies using A549 (lung cancer) and Caco-2 (colon cancer) cell lines have reported significant cytotoxic effects, with IC50 values indicating potent activity .

Anthelmintic Activity

Some derivatives have been evaluated for their anthelmintic activity using models such as Indian adult earthworms (Pheretima posthuma). Compounds were found to cause paralysis and death in worms at concentrations lower than standard anthelmintics like albendazole .

Case Studies

- Antibacterial Efficacy : A study assessed the antibacterial efficacy of various phenyl-substituted carbamides. Bicarbamimide derivatives were shown to inhibit bacterial growth effectively, with specific modifications enhancing activity against resistant strains.

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of N-cyclohexyl-2-phenyl derivatives on cancer cell lines. The results indicated a dose-dependent response with significant apoptosis induction in treated cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.